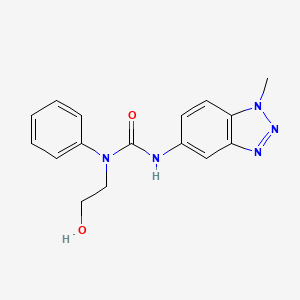
N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, also known as SMT 19969, is a synthetic compound that has been developed for its potential use as an antibacterial agent. This compound belongs to the class of isothiazolidinone derivatives, which have been shown to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria.
Mécanisme D'action
The mechanism of action of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves the inhibition of bacterial cell wall synthesis. This compound targets the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting MurB, this compound disrupts the integrity of the bacterial cell wall, leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties. In animal studies, this compound was found to be well-tolerated and exhibited good bioavailability. It has also been shown to have a low potential for drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is its broad-spectrum antibacterial activity. This compound has been shown to be effective against a wide range of bacterial species, making it a promising candidate for the development of new antibacterial agents. However, one limitation of this compound is its potential for the development of bacterial resistance. Like other antibacterial agents, prolonged use of this compound may lead to the emergence of resistant bacterial strains.
Orientations Futures
There are several potential future directions for the development of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide as an antibacterial agent. One direction is the optimization of the compound's pharmacokinetic properties, such as its half-life and distribution. Another direction is the development of combination therapies that use this compound in conjunction with other antibacterial agents to enhance its efficacy and reduce the risk of resistance. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves the reaction of 4-methyl-3-oxo-2-isothiazolidinone with isobutylamine and 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform. The final product is obtained by purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
The antibacterial activity of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been extensively studied in vitro and in vivo. It has been shown to exhibit potent activity against a wide range of gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, as well as gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-10(2)8-16-14(18)12-5-4-6-13(7-12)17-15(19)11(3)9-22(17,20)21/h4-7,10-11H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQOVSVYLCLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)
![1,3,7-trimethyl-8-[4-(4-nitrophenyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5158351.png)

![4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5158362.png)
![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)

![3-({[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)
![N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide](/img/structure/B5158374.png)
![3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5158380.png)
![2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5158403.png)
![N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5158409.png)
![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)
![1,3-dimethyl-5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5158423.png)
